Fmoc-D-Tyr(tBu)-OH Fmoc-D-Tyr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 118488-18-9; 71989-38-3
VCID: VC5334326
InChI: InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H29NO5
Molecular Weight: 459.542

Fmoc-D-Tyr(tBu)-OH

CAS No.: 118488-18-9; 71989-38-3

Cat. No.: VC5334326

Molecular Formula: C28H29NO5

Molecular Weight: 459.542

* For research use only. Not for human or veterinary use.

Fmoc-D-Tyr(tBu)-OH - 118488-18-9; 71989-38-3

Specification

CAS No. 118488-18-9; 71989-38-3
Molecular Formula C28H29NO5
Molecular Weight 459.542
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Standard InChI Key JAUKCFULLJFBFN-RUZDIDTESA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-D-Tyr(tBu)-OH (C₂₈H₂₉NO₅; molecular weight 459.53 g/mol) features a stereospecific D-tyrosine backbone with orthogonal protecting groups:

  • Fmoc group: Protects the α-amino group, removable under mild basic conditions (e.g., piperidine).

  • tBu group: Shields the phenolic hydroxyl group, stable under acidic conditions but cleavable with trifluoroacetic acid (TFA).

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Melting Point150.0–154.0°C
Boiling Point658.2±55.0°C (Predicted)
Density1.218±0.06 g/cm³
SolubilitySoluble in DMSO, DCM, acetone
pKa2.97±0.10 (Predicted)
Storage Conditions2–8°C

The compound’s crystalline form and stability under refrigeration make it suitable for long-term storage. Its solubility in polar aprotic solvents (e.g., dimethylformamide) facilitates its use in SPPS, while limited water solubility necessitates organic solvent systems for handling .

Synthesis and Industrial Production

Synthetic Methodology

Industrial synthesis involves sequential protection of D-tyrosine:

  • Amino Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) yields Fmoc-D-Tyr-OH.

  • Hydroxyl Protection: Treatment with tert-butyl chloride under alkaline conditions installs the tBu group, producing Fmoc-D-Tyr(tBu)-OH .

Quality Control

Purification via recrystallization or chromatography ensures ≥95% purity, critical for avoiding truncated peptides during synthesis. Industrial-scale production employs automated reactors to maintain consistent reaction temperatures and stoichiometric ratios, achieving batch yields exceeding 80% .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy dominates modern SPPS due to its compatibility with acid-labile linkers and side-chain protecting groups. Key advantages include:

  • Selective Deprotection: The Fmoc group is removed with 20% piperidine in DMF, leaving the tBu group intact .

  • Reduced Racemization: D-configuration minimizes epimerization risks during coupling steps compared to L-isomers.

Supramolecular Assembly

At concentrations ≥5 mM, Fmoc-D-Tyr(tBu)-OH self-assembles into spherical aggregates at room temperature, transitioning to fibrillar structures upon heating to 70°C. This property is exploited in designing peptide-based hydrogels for drug delivery .

Biological and Therapeutic Implications

Neurotransmitter Modulation

As a tyrosine derivative, this compound influences catecholamine biosynthesis pathways:

  • Dopamine Synthesis: Serves as a precursor in enzymatic cascades producing dopamine, norepinephrine, and epinephrine .

  • Neurological Disorders: Preclinical studies suggest potential in mitigating Parkinson’s disease symptoms and attention deficit disorders by modulating dopaminergic activity .

Metabolic and Physiological Effects

Reported benefits include:

  • Weight Management: Enhances leptin sensitivity, reducing hyperphagia in obesity models .

  • Stress Adaptation: Upregulates adrenal hormone synthesis, improving resilience to physical and psychological stressors .

Table 2: Therapeutic Applications and Mechanisms

ApplicationProposed Mechanism
Anti-fatigueAugments mitochondrial ATP production
AntidepressantIncreases synaptic serotonin levels
AntihypertensiveInhibits angiotensin-converting enzyme

Industrial and Agricultural Uses

Feed Additives

Incorporated into poultry feed to:

  • Optimize amino acid balance, reducing phenylalanine conversion demands.

  • Prevent weight loss in chicks by maintaining thyroid hormone synthesis .

Cosmetics

The tyrosine moiety’s UV-absorbing properties are leveraged in sunscreen formulations, although this application remains exploratory .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator